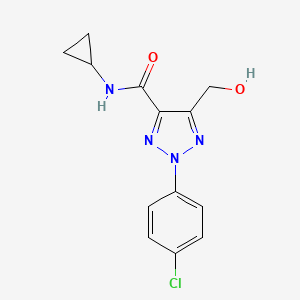

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorphenyl)-N-Cyclopropyl-5-(Hydroxymethyl)-2H-1,2,3-Triazol-4-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung ist durch das Vorhandensein einer Chlorphenylgruppe, einer Cyclopropylgruppe und eines Triazolrings gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Chlorphenyl)-N-Cyclopropyl-5-(Hydroxymethyl)-2H-1,2,3-Triazol-4-carboxamid beinhaltet typischerweise mehrere Schritte. Ein übliches Verfahren umfasst die Cycloadditionsreaktion zwischen einem Azid und einem Alkin zur Bildung des Triazolrings. Die Reaktionsbedingungen erfordern oft die Verwendung eines Kupfer(I)-Katalysators, wie z. B. Kupfer(I)-iodid, in Gegenwart einer Base wie Natriumascorbat. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität sicherzustellen. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, ist auch in industriellen Umgebungen üblich.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(4-Chlorphenyl)-N-Cyclopropyl-5-(Hydroxymethyl)-2H-1,2,3-Triazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, wie z. B. die Reduktion des Triazolrings zu einem Dihydrotriazol.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in einem geeigneten Lösungsmittel.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Oxidation: Bildung von Carbonsäurederivaten.

Reduktion: Bildung von Dihydrotriazolderivaten.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als antimikrobielles und antimykotisches Mittel.

Medizin: Erforscht für seine potenzielle Verwendung bei der Entwicklung neuer Arzneimittel, insbesondere für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-N-Cyclopropyl-5-(Hydroxymethyl)-2H-1,2,3-Triazol-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Proteine hemmt, was zu ihren biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, und somit krebshemmende Eigenschaften aufweisen. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Nutzungskontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the triazole ring to a dihydrotriazole.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Chlorphenyl)-5-(Pyrrolidin-1-yl)-2H-1,2,3-Triazol-4-carbonsäure: Ein weiteres Triazolderivat mit ähnlichen Strukturmerkmalen.

2-(4-Chlorphenyl)-N-Cyclopropyl-2H-1,2,3-Triazol-4-carboxamid: Eine Verbindung mit einer ähnlichen Grundstruktur, aber ohne die Hydroxymethylgruppe.

Einzigartigkeit

2-(4-Chlorphenyl)-N-Cyclopropyl-5-(Hydroxymethyl)-2H-1,2,3-Triazol-4-carboxamid ist aufgrund des Vorhandenseins der Hydroxymethylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese funktionelle Gruppe ermöglicht zusätzliche chemische Modifikationen und Wechselwirkungen, wodurch die Verbindung vielseitig für verschiedene Anwendungen einsetzbar ist.

Eigenschaften

Molekularformel |

C13H13ClN4O2 |

|---|---|

Molekulargewicht |

292.72 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)triazole-4-carboxamide |

InChI |

InChI=1S/C13H13ClN4O2/c14-8-1-5-10(6-2-8)18-16-11(7-19)12(17-18)13(20)15-9-3-4-9/h1-2,5-6,9,19H,3-4,7H2,(H,15,20) |

InChI-Schlüssel |

LLFOUGLFMKHMAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.